

A Comprehensive Spectroscopic Guide to 2-Chlorobenzyl Chloride

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Compound of Interest

Compound Name: *2-Chlorobenzyl chloride*

Cat. No.: B7760980

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This technical guide provides an in-depth analysis of the spectroscopic data for **2-Chlorobenzyl Chloride** (CAS No. 611-19-8), a crucial reagent and intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.^[1] Understanding its spectroscopic signature is paramount for quality control, reaction monitoring, and structural confirmation. This document is intended for researchers, chemists, and drug development professionals who require a practical and theoretically grounded understanding of this compound's characterization.

Compound Overview and Safety Imperatives

2-Chlorobenzyl chloride, also known as 1-chloro-2-(chloromethyl)benzene or α ,2-dichlorotoluene, is a colorless to pale yellow liquid with a pungent odor.^{[2][3]} Its structure consists of a benzene ring substituted with a chlorine atom and an adjacent chloromethyl group.

Molecular Structure of 2-Chlorobenzyl Chloride

Caption: Molecular structure of **2-Chlorobenzyl chloride** ($C_7H_6Cl_2$).

Critical Safety Protocol: **2-Chlorobenzyl chloride** is a hazardous substance. It is classified as a lachrymator and is corrosive, causing severe skin burns and eye damage.^{[4][5][6]} It is also harmful if inhaled, swallowed, or absorbed through the skin and may cause an allergic skin reaction.^{[5][6]} All handling must be performed in a well-ventilated chemical fume hood, with

appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[2][4][6]

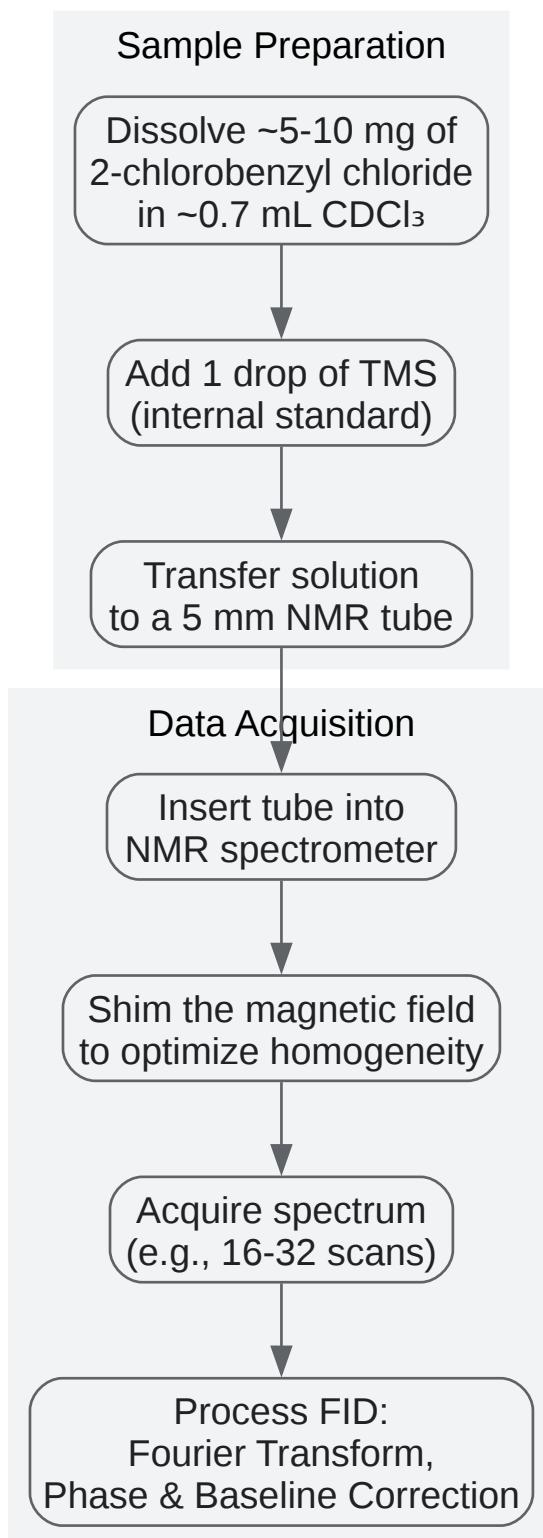
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. For **2-chlorobenzyl chloride**, both ^1H and ^{13}C NMR provide unambiguous confirmation of its constitution.

^1H NMR Spectroscopy

Causality Behind Experimental Choices: The choice of a deuterated solvent, typically chloroform-d (CDCl_3), is critical as it dissolves the analyte without producing an interfering proton signal. Tetramethylsilane (TMS) is added as an internal standard, providing a reference point (0 ppm) for accurate chemical shift measurements.

Experimental Protocol: ^1H NMR Sample Preparation and Acquisition



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Caption: Standard workflow for ^1H NMR analysis.

Data Interpretation: The ^1H NMR spectrum is characterized by two main regions: the aromatic region and the aliphatic region.

- Aromatic Protons (4H):** The four protons on the benzene ring appear as a complex multiplet between approximately 7.2 and 7.5 ppm. The ortho-substitution pattern leads to overlapping signals that are often difficult to resolve into simple first-order patterns.
- Benzylic Protons (2H):** The two protons of the chloromethyl ($-\text{CH}_2\text{Cl}$) group are chemically equivalent and are not coupled to any other protons. Therefore, they appear as a sharp singlet. The electron-withdrawing nature of the adjacent chlorine atom and the aromatic ring shifts this signal downfield to approximately 4.74 ppm.

Table 1: Summary of ^1H NMR Data for **2-Chlorobenzyl Chloride**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.20 - 7.50	Multiplet	4H	Aromatic protons (Ar-H)
~ 4.74	Singlet	2H	Benzylic protons (- CH_2Cl)

(Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.)

^{13}C NMR Spectroscopy

Principle and Protocol: ^{13}C NMR spectroscopy detects the carbon nuclei, providing a distinct signal for each unique carbon environment. The experimental protocol is similar to that for ^1H NMR, though longer acquisition times are typically required due to the low natural abundance of the ^{13}C isotope.

Data Interpretation: The proton-decoupled ^{13}C NMR spectrum will show six distinct signals, corresponding to the seven carbon atoms (two aromatic carbons are equivalent by symmetry).

[7]

- **Aliphatic Carbon:** The carbon of the chloromethyl (-CH₂Cl) group is significantly influenced by the attached chlorine, resulting in a signal around 43.5 ppm.
- **Aromatic Carbons:** Six signals are expected for the six aromatic carbons. The carbon bearing the chloromethyl group (C-2) and the carbon bearing the chlorine (C-1) are shifted downfield due to the electronegativity of their substituents. The other four carbons appear in the typical aromatic region.

Table 2: Summary of ¹³C NMR Data for **2-Chlorobenzyl Chloride**

Chemical Shift (δ , ppm)	Assignment
~ 135.0	Quaternary Ar-C (C-Cl)
~ 133.5	Quaternary Ar-C (C-CH ₂ Cl)
~ 131.0	Ar-CH
~ 129.5	Ar-CH
~ 129.0	Ar-CH
~ 127.0	Ar-CH
~ 43.5	Benzylidic Carbon (-CH ₂ Cl)

(Note: Assignments are predictive and based on typical substituent effects. Exact values may vary.)^[7]

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for functional group identification.

Experimental Protocol: For a liquid sample like **2-chlorobenzyl chloride**, the simplest method is to place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for even simpler sample handling.

Data Interpretation: The IR spectrum confirms the presence of the key structural components of the molecule.[8][9]

- **C-H Stretching:** Aromatic C-H stretching vibrations appear as a group of peaks just above 3000 cm^{-1} . The aliphatic C-H stretches from the $-\text{CH}_2-$ group are found just below 3000 cm^{-1} .
- **C=C Stretching:** Aromatic ring C=C double bond stretches cause characteristic absorptions in the $1600\text{-}1450\text{ cm}^{-1}$ region.
- **C-Cl Stretching:** The vibrations for the C-Cl bonds typically appear in the fingerprint region, usually between 800 and 600 cm^{-1} . The aryl-Cl stretch is often observed around 750 cm^{-1} .

Table 3: Key IR Absorption Bands for **2-Chlorobenzyl Chloride**

Frequency Range (cm^{-1})	Vibration Type	Assignment
3100 - 3000	C-H Stretch	Aromatic
2960 - 2850	C-H Stretch	Aliphatic ($-\text{CH}_2-$)
~ 1595, 1475, 1445	C=C Stretch	Aromatic Ring
~ 1260	C-H Bend (in-plane)	Aromatic

| ~ 750 | C-Cl Stretch / C-H Bend (oop) | Aryl-Cl / ortho-sub |

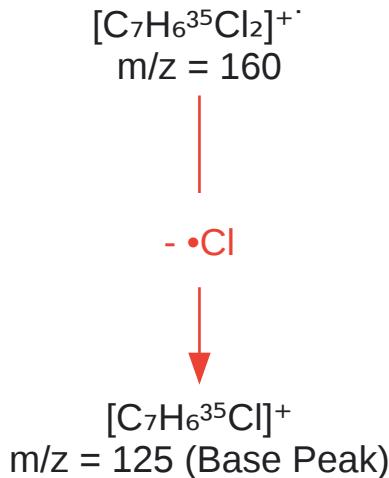
Mass Spectrometry (MS)

Principle: Mass spectrometry bombards a molecule with energy (typically a beam of electrons in Electron Ionization, EI), causing it to ionize and break apart into charged fragments. The mass-to-charge ratio (m/z) of the parent ion and its fragments are detected, revealing the molecular weight and providing structural clues based on fragmentation patterns.

Data Interpretation: The mass spectrum of **2-chlorobenzyl chloride** is highly characteristic due to the presence of two chlorine atoms.[8][10] Chlorine has two stable isotopes, ^{35}Cl (~75.8%) and ^{37}Cl (~24.2%), in an approximate 3:1 ratio.

- Molecular Ion (M^+): The molecular ion peak cluster is expected around m/z 160. Due to the two chlorine atoms, it will exhibit a distinctive pattern:
 - M^+ peak (m/z 160): Contains two ^{35}Cl atoms.
 - $M+2$ peak (m/z 162): Contains one ^{35}Cl and one ^{37}Cl . Its intensity will be about 65% of the M^+ peak (2 x 3:1 ratio).
 - $M+4$ peak (m/z 164): Contains two ^{37}Cl atoms. Its intensity will be about 10% of the M^+ peak.
- Base Peak (m/z 125): The most abundant fragment is typically formed by the loss of a chlorine radical ($\bullet\text{Cl}$) from the benzylic position. This forms the stable 2-chlorobenzyl cation. This fragment will also have an isotope peak at m/z 127 (due to the remaining ^{37}Cl) with about one-third the intensity of the m/z 125 peak.[8]

Proposed Fragmentation Pathway in EI-MS



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Caption: Primary fragmentation of **2-chlorobenzyl chloride** in Mass Spectrometry.

Table 4: Major Fragments in the Mass Spectrum of **2-Chlorobenzyl Chloride**

m/z Value	Proposed Fragment Ion	Notes
160, 162, 164	$[C_7H_6Cl_2]^{+}$	Molecular ion cluster
125, 127	$[C_7H_6Cl]^{+}$	Base peak; loss of benzylic $\bullet Cl$

| 89 | $[C_7H_5]^{+}$ | Loss of HCl from the m/z 125 fragment |

Conclusion

The structural identity and purity of **2-chlorobenzyl chloride** can be unequivocally established through a combination of spectroscopic techniques. 1H and ^{13}C NMR confirm the carbon-hydrogen framework and substitution pattern. IR spectroscopy verifies the presence of key functional groups, while mass spectrometry provides the molecular weight and a characteristic fragmentation pattern defined by its two chlorine atoms. Together, these methods form a self-validating system for the comprehensive characterization of this important chemical intermediate.

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